molecular formula C8H11NO B1279130 N-(1-phenylethyl)hydroxylamine CAS No. 2912-98-3

N-(1-phenylethyl)hydroxylamine

Cat. No.: B1279130
CAS No.: 2912-98-3
M. Wt: 137.18 g/mol
InChI Key: RRJRFNUPXQLYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylethyl)hydroxylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJRFNUPXQLYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456060
Record name N-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-98-3
Record name N-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for N 1 Phenylethyl Hydroxylamine

Chiral Synthesis of N-(1-phenylethyl)hydroxylamine and its Enantiomers

The synthesis of enantiomerically pure this compound is of considerable interest due to the importance of chiral compounds in pharmaceutical development. Various strategies have been developed to achieve high enantioselectivity.

Nickel-Catalyzed Asymmetric Hydrogenation of Oximes for Chiral Hydroxylamine (B1172632) Synthesis

A significant breakthrough in the synthesis of chiral hydroxylamines involves the nickel-catalyzed asymmetric hydrogenation of oximes. nih.govorgsyn.org This method addresses the long-standing challenge of reducing oximes to chiral hydroxylamines without the undesired cleavage of the labile N-O bond. orgsyn.orgincatt.nl

Researchers have developed an environmentally friendly process using an earth-abundant nickel catalyst. nih.govsjtu.edu.cn This system, employing a chiral bisphosphine ligand (S,S)-Ph-BPE, has demonstrated high efficiency, affording chiral hydroxylamines with up to 99% yield and 99% enantiomeric excess (e.e.). nih.govorgsyn.org The reaction is typically carried out in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) with the addition of acetic acid. orgsyn.org

The success of this catalytic system is attributed to weak interactions between the catalyst and the oxime substrate. nih.govorgsyn.orgsjtu.edu.cn These interactions are believed to lower the reaction's energy barrier and stabilize the N-O bond, preventing its cleavage. orgsyn.orgsjtu.edu.cn

Key Steps in Nickel-Catalyzed Asymmetric Hydrogenation:

Oxime Formation: The precursor, (E)-1-phenylethan-1-one oxime, is synthesized from acetophenone (B1666503) and hydroxylamine hydrochloride. orgsyn.org

Asymmetric Hydrogenation: The oxime is then subjected to hydrogenation using a nickel catalyst, such as Ni(OAc)₂·4H₂O, and a chiral ligand in a suitable solvent under hydrogen pressure. orgsyn.org

A detailed procedure for the synthesis of (S)-N-(1-phenylethyl)hydroxylamine involves charging a stainless steel autoclave with (E)-1-phenylethan-1-one oxime, Ni(OAc)₂·4H₂O, and (S,S)-Ph-BPE in a glovebox. orgsyn.org Degassed 2,2,2-trifluoroethanol and acetic acid are added, and the mixture is stirred under hydrogen pressure at 50 °C for 24 hours. orgsyn.org

Parameter Value
Catalyst Ni(OAc)₂·4H₂O / (S,S)-Ph-BPE
Substrate (E)-1-Phenylethan-1-one oxime
Solvent 2,2,2-trifluoroethanol (TFE) / Acetic Acid
Temperature 50 °C
Pressure Hydrogen gas
Yield Up to 99% nih.govorgsyn.org
Enantiomeric Excess (e.e.) Up to 99% nih.govorgsyn.org
Substrate/Catalyst Ratio Up to 1,000 nih.gov

This interactive table summarizes the typical conditions and results for the nickel-catalyzed asymmetric hydrogenation of 1-phenylethan-1-one oxime.

Three-Step, Single-Solvent Telescoped Processes for Large-Scale Manufacture of (S)-N-(1-phenylethyl)hydroxylamine p-Toluenesulfonic Acid Salt

For industrial applications, scalable and efficient processes are paramount. A three-step, single-solvent telescoped process has been developed for the large-scale manufacture of (S)-N-(1-phenylethyl)hydroxylamine as its p-toluenesulfonic acid salt. acs.orgacs.org This method is advantageous as it minimizes solvent changes, thereby reducing waste and operational complexity.

The process commences with the cyanomethylation of (S)-1-phenylethylamine. This is followed by an in-situ oxidation to a nitrone intermediate, which is then converted to the desired hydroxylamine. acs.org The final product is isolated as a stable p-toluenesulfonic acid salt. acs.org

Steps in the Telescoped Process:

(S)-2-(1-Phenylethylamino)acetonitrile Formation: (S)-1-phenylethylamine is reacted with bromoacetonitrile (B46782) in ethyl acetate (B1210297) with a base like Hünig's base. lookchem.com

Nitrone Formation: The resulting aminonitrile is oxidized, for instance with m-chloroperbenzoic acid (m-CPBA), to form the corresponding nitrone oxide. lookchem.comorgsyn.org

Hydroxylamine Salt Formation: The crude nitrone is then treated with hydroxylamine hydrochloride, followed by the addition of p-toluenesulfonic acid to yield the final salt. google.com

This protocol has been successfully applied to the preparation of other chiral hydroxylamines. acs.orgresearchgate.net

Step Reagents Solvent Key Transformation
1. Cyanomethylation (S)-1-phenylethylamine, Bromoacetonitrile, Hünig's baseEthyl AcetateFormation of (S)-2-(1-Phenylethylamino)acetonitrile lookchem.com
2. Oxidation m-Chloroperbenzoic acid (m-CPBA)Ethyl AcetateConversion to (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide lookchem.com
3. Hydrolysis & Salt Formation Hydroxylamine hydrochloride, p-Toluenesulfonic acidMethanol / MTBEFormation of (S)-N-(1-phenylethyl)hydroxylamine p-toluenesulfonic acid salt google.com

This interactive table outlines the key stages of the three-step telescoped synthesis.

Preparation from (S)-1-Phenylethylamine via Intermediate Nitrone Formation

Another established route to this compound involves the formation of a nitrone intermediate from (S)-1-phenylethylamine. lookchem.comduke.edu This method typically involves a multi-step sequence.

In one approach, (S)-1-phenylethylamine is first converted to an imine, for example, by reaction with p-anisaldehyde. lookchem.com This imine is then oxidized to an oxaziridine (B8769555) using an oxidizing agent like m-CPBA. lookchem.com Subsequent acid-catalyzed hydrolysis of the oxaziridine, sometimes proceeding through isomerization to a nitrone, yields the hydroxylamine. acs.org The product can be isolated as a salt, such as an oxalate (B1200264) salt, to enhance its stability. lookchem.com

A more direct nitrone formation pathway involves the reaction of (S)-1-phenylethylamine with a suitable reagent to form a precursor that is then oxidized. For instance, reaction with bromoacetonitrile yields (S)-2-(1-phenylethylamino)acetonitrile, which is then oxidized to the nitrone [(1S)-1-phenylethyl]imino]acetonitrile N-oxide using m-CPBA or a catalytic amount of sodium tungstate (B81510) with hydrogen peroxide. orgsyn.org The nitrone is then converted to the hydroxylamine. orgsyn.orgduke.edu

Use of Chiral Auxiliaries in Enantiopure Hydroxylamine Synthesis

Chiral auxiliaries are widely employed in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.netnih.gov In the context of hydroxylamine synthesis, a chiral auxiliary can be attached to a precursor molecule, directing subsequent reactions to produce a specific enantiomer of the desired product. google.com

One strategy involves the use of a chiral auxiliary attached to a nitrone. google.com For example, a nitrone bearing a mannose-based chiral auxiliary can undergo a highly diastereoselective condensation, which upon cleavage of the auxiliary, affords the chiral hydroxylamine. google.com This approach has been used for the enantioselective preparation of dihydrobenzofuran substituted hydroxylamines. google.com

Another example is the use of O-(α-phenylethyl)hydroxylamine itself as a "chiral ammonia (B1221849) equivalent". enamine.net This chiral auxiliary can be used for the synthesis and resolution of diastereomeric lactam products, and can be easily removed by catalytic hydrogenolysis. enamine.net

The development of novel chiral auxiliaries, such as N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine, provides a route to chiral aldehydes and ketones with high enantiopurity. acs.org

Asymmetric Synthesis utilizing Chiral Hydrazines and Hydroxylamines

Asymmetric synthesis using chiral hydrazines and hydroxylamines often involves reactions of their imine or N-acyl derivatives. researchgate.net These reactions include nucleophilic additions, cycloadditions, and reactions of enolate derivatives, which can proceed with very high levels of stereoselectivity. researchgate.net Chiral hydroxylamines can be derived from the resolution of a racemic mixture or through asymmetric synthesis. nih.gov

Oxidation Pathways for this compound Precursors

The synthesis of this compound can also be achieved through the oxidation of precursor molecules. The partial oxidation of a primary amine is a direct, albeit challenging, route. acs.org Reagents such as Oxone on a silica (B1680970) or alumina (B75360) support, or dimethyldioxirane (B1199080) have been used for this purpose. acs.org

A common strategy involves the oxidation of a secondary amine to a nitrone, which is then converted to the hydroxylamine. acs.org For example, the oxidation of secondary amines to nitrones has been achieved using a hydrogen peroxide-urea complex in the presence of sodium tungstate. acs.orglookchem.com

In a specific method for preparing this compound, (S)-1-phenylethylamine is first converted to (S)-2-(1-phenylethylamino)acetonitrile. This intermediate is then oxidized to the corresponding nitrone using m-CPBA or a catalytic system of sodium tungstate and hydrogen peroxide. orgsyn.org

Conversion of Primary Amines to N-Monoalkylhydroxylamines via Selective Mono-cyanomethylation and Nitrone Formation

A practical and general method for preparing N-monoalkylhydroxylamines, including this compound, involves a three-step sequence starting from the corresponding primary amine. orgsyn.orgorgsyn.orgresearchgate.net This protocol is advantageous as it avoids the direct oxidation of primary amines, which often leads to over-oxidation and a mixture of products. orgsyn.orgorgsyn.org

The sequence begins with the selective mono-cyanomethylation of the primary amine. For (S)-1-phenylethylamine, this is achieved by reacting it with bromoacetonitrile in acetonitrile, with diisopropylethylamine serving as a base. orgsyn.org This step yields (S)-[(1-phenylethyl)amino]acetonitrile. The cyanomethylated amine is a stable intermediate that serves as a reliable precursor for the subsequent steps. orgsyn.orgorgsyn.org

The second step is the regioselective formation of a nitrone through the oxidation of the cyanomethylated amine. orgsyn.orgorgsyn.orgresearchgate.net The use of m-Chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) effectively converts the secondary amine into the corresponding nitrone, [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide. orgsyn.orgorgsyn.org The nitrile group in the intermediate directs the regioselectivity of this oxidation. lookchem.com

The final step is the hydroxylaminolysis of the nitrone to furnish the desired this compound. orgsyn.orgorgsyn.orgresearchgate.net This is accomplished by treating the nitrone with hydroxylamine hydrochloride. orgsyn.org The resulting hydroxylamine can then be converted to its oxalate salt for improved stability. orgsyn.orgnih.gov A key advantage of this method is the easy removal of the oxime by-product, NC-CH=NOH, through aqueous extraction. orgsyn.org This multi-step process has been developed into a telescoped, single-solvent procedure suitable for large-scale manufacturing. acs.orgresearchgate.net

Table 1: Three-Step Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine Oxalate

StepReactionReagents and ConditionsProduct
1Mono-cyanomethylation(S)-1-phenylethylamine, Bromoacetonitrile, Diisopropylethylamine, Acetonitrile(S)-[(1-phenylethyl)amino]acetonitrile
2Nitrone Formation(S)-[(1-phenylethyl)amino]acetonitrile, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane[(1S)-1-Phenylethyl]imino]acetonitrile N-oxide
3Hydroxylaminolysis & Salt Formation[(1S)-1-Phenylethyl]imino]acetonitrile N-oxide, Hydroxylamine hydrochloride, Oxalic acid(S)-N-(1-phenylethyl)hydroxylamine oxalate

Sodium Tungstate-Catalyzed Oxidation of Primary Amines with Urea-Hydrogen Peroxide Complex

A direct oxidation method that offers good to excellent yields involves the use of a sodium tungstate catalyst with a urea-hydrogen peroxide (UHP) complex as the oxidant. researchgate.netthieme-connect.de This approach is applicable to a wide array of primary amines, including chiral benzylic amines like 1-phenylethylamine (B125046). researchgate.netthieme-connect.de

In this procedure, the primary amine is treated with the urea-hydrogen peroxide complex in the presence of a catalytic amount (e.g., 10 mol%) of sodium tungstate. researchgate.netthieme-connect.de The reaction proceeds smoothly at room temperature to yield the corresponding N-monoalkylhydroxylamine. thieme-connect.de One of the challenges with direct oxidation methods is the potential for over-oxidation to nitroso and nitro compounds, which can lower the yield and selectivity. researchgate.net However, this specific catalytic system has demonstrated considerable success. researchgate.netthieme-connect.de The reaction is believed to proceed via the formation of a tungstate hydroperoxide species, which oxidizes the amine to the hydroxylamine. iupac.org

Table 2: Key Features of Sodium Tungstate-Catalyzed Oxidation

FeatureDescription
Catalyst Sodium Tungstate (Na₂WO₄)
Oxidant Urea-Hydrogen Peroxide (UHP) complex
Substrate Scope Wide range of primary amines, including chiral benzylic amines
Products N-Monoalkylhydroxylamines
Yields Good to excellent (up to 80%) researchgate.net
Conditions Room temperature thieme-connect.de

Oxidation of (S)-[(1-phenylethyl)amino]acetonitrile with m-Chloroperbenzoic Acid (MCPBA) to Nitrones

As a critical step in the multi-stage synthesis from primary amines, the oxidation of the intermediate, (S)-[(1-phenylethyl)amino]acetonitrile, to a nitrone is pivotal. orgsyn.orgorgsyn.org This transformation is effectively carried out using m-Chloroperbenzoic acid (m-CPBA). orgsyn.orgorgsyn.org

The reaction is typically performed by cooling a solution of the cyanomethylated amine in dichloromethane and adding m-CPBA portion-wise. orgsyn.orgorgsyn.org The nitrile group's presence is crucial for controlling the regioselectivity of the oxidation, ensuring the formation of the desired nitrone, [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide. lookchem.com This regiocontrol prevents potential side reactions and racemization. lookchem.com The resulting nitrone is often not isolated but carried directly into the next step of the synthesis. orgsyn.org This oxidation method is part of a broader, efficient strategy for converting primary amines to N-monoalkylhydroxylamines. orgsyn.orgorgsyn.orgresearchgate.net

Oxidation of Amines with 2,2-Dimethyldioxirane

The oxidation of amines using 2,2-dimethyldioxirane (DMD) presents another route to hydroxylamines. googleapis.comgoogle.com Dioxiranes are metal-free oxidants that can be generated in situ from a ketone (like acetone) and potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.org

While the oxidation of primary amines with DMD can lead to nitroalkanes or azoxy compounds depending on the stoichiometry, the oxidation of secondary amines with DMD is a known method for producing hydroxylamines. wikipedia.orgumsl.edu The reaction is generally clean, with the DMD being reduced to acetone, which simplifies workup. umsl.edu Although no specific reports were found detailing the oxidation of 1-phenylethylamine to this compound with DMD, the general utility of this reagent for oxidizing amines to hydroxylamines is well-established. googleapis.comgoogle.com

Alternative Synthetic Routes and Derivatizations for Structural Elucidation

Synthesis through Reaction of Nitroisonitrosoacetophenone with 1-Phenylethylamine

An alternative synthesis involves the reaction of nitroisonitrosoacetophenone with 1-phenylethylamine in ethanol (B145695). mdpi.com This reaction leads to the formation of an imine oxime, specifically (1E,2E)-nitrophenyl-[(1-phenylethyl)imino]-ethanal oxime. mdpi.com Interestingly, during attempts to form a palladium(II) complex of this ligand in an aqueous solution, partial hydrolysis of the imine oxime was observed. mdpi.comresearchgate.net This hydrolysis results in the formation of the corresponding carbonyl oxime (nitroisonitrosoacetophenone) and 1-phenylethylamine, indicating a reversible process under these conditions. mdpi.comresearchgate.net

Preparation of Oxalate Salts for Enhanced Stability and Reaction Efficiency

Free hydroxylamines can be unstable and may pose safety risks, especially when heated. orgsyn.orgnih.govorgsyn.org To address this, this compound is often converted to a more stable salt form. The oxalate salt is a common and effective choice. orgsyn.orgnih.govsmolecule.com

The preparation involves reacting the synthesized hydroxylamine with oxalic acid. smolecule.com The resulting N-hydroxy-(S)-1-phenylethylamine oxalate can be recrystallized from a solvent like hot ethanol to yield a stable, crystalline solid. nih.govorgsyn.org This salt form is described as bench-stable and demonstrates enhanced efficiency in subsequent reactions, such as in decarboxylative condensation reactions with α-ketoacids. nih.govorgsyn.org The improved stability and handling properties make the oxalate salt a preferred form of the compound for both storage and use in further synthetic applications. nih.govsmolecule.com

Mechanistic Investigations of Reactions Involving N 1 Phenylethyl Hydroxylamine

Hydrolysis Mechanisms and Pathways

The hydrolysis of compounds containing imine or hydroxylamine (B1172632) functionalities, such as derivatives of N-(1-phenylethyl)hydroxylamine, is a subject of detailed mechanistic study. These reactions often proceed in aqueous solutions and involve key intermediates and the active participation of water molecules.

Theoretical studies, often employing methods like Density Functional Theory (DFT), have elucidated the stepwise mechanism of hydrolysis for related imine compounds. The hydrolysis of an imine oxime, which results in products including 1-phenylethylamine (B125046), provides a model for understanding these pathways. mdpi.com The generally accepted mechanism involves three primary steps:

Formation of a Carbinolamine Intermediate : The process begins with the nucleophilic attack of a water molecule on the imine carbon atom. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. mdpi.com The energy barrier for the formation of this carbinolamine intermediate can be relatively low. mdpi.com During this step, the C=N imine bond is weakened and elongates to a C-N single bond. mdpi.com

Hydrogen Transfer : Following the formation of the carbinolamine, a hydrogen atom is transferred from the oxygen atom to the nitrogen atom. mdpi.com This step proceeds through a transition state and results in a more stable intermediate. mdpi.com

Intermediate Dissociation : The final step is the cleavage of the C-N bond in the carbinolamine intermediate. mdpi.com This dissociation yields the final carbonyl and amine products. mdpi.com

Theoretical analyses of imine oxime hydrolysis have calculated the relative energies of the transition states (TS) and intermediates (IN) involved in the process.

Table 1: Relative Energy Profile for Imine Oxime Hydrolysis

Species Relative Energy (kJ·mol⁻¹)
Reactants + H₂O 0.0
TS1 31.7
IN1 (Carbinolamine) -11.3
TS2 88.0
IN2 84.7
TS3 92.2
Products -16.8

This table is generated based on data for the hydrolysis of (1E,2E)-nitrophenyl-[(1-phenylethyl)imino]-ethanal oxime, a model system for understanding reactions involving the phenylethyl-imine moiety. mdpi.com

Water is not merely a solvent but an active participant in hydrolysis reactions. khanacademy.orgnih.gov Its polar nature and ability to form extensive hydrogen bond networks are key to its role. khanacademy.orglibretexts.org In the hydrolysis of imine-containing compounds, a water molecule acts as the nucleophile in the initial attack. mdpi.com

The interaction between water and hydroxylamines has been studied spectroscopically. In the N,N-diethylhydroxylamine-water complex, water forms two distinct hydrogen bonds with the hydroxylamine framework: one where water acts as a proton donor to the nitrogen atom, and another where it acts as a proton acceptor from the hydroxyl group. mdpi.com The hydrogen bond to the nitrogen atom is observed to be shorter and stronger, which is consistent with the high nucleophilicity of the nitrogen site in hydroxylamines. mdpi.com This dual interaction facilitates the reaction by stabilizing intermediates and transition states. mdpi.com The network of hydrogen bonds in liquid water allows it to effectively solvate charged intermediates and facilitate the proton transfers that are often integral to the hydrolysis mechanism. nih.govstudymind.co.uk

Kinetic and mechanistic studies of the hydrolysis of related oximes and their derivatives in aqueous solutions provide insight into the factors governing the reaction rate. science.govresearchgate.net The hydrolysis of oximes is subject to acid catalysis, and the reaction rate is often dependent on pH. researchgate.net

Studies on 9-formylfluorene oxime hydrolysis across a wide acidity range (pH 4 to 12 M HClO₄) identified a reaction pathway proceeding through a protonated carbinolamine intermediate at high acidities. researchgate.net The reverse reaction, oxime formation, was found to involve the rate-determining attack of hydroxylamine on the protonated aldehyde. researchgate.net By assuming this nucleophilic attack is diffusion-controlled, researchers can estimate the pKa for the protonation of the carbonyl compound. researchgate.net

For the hydrolysis of certain O-acyl-N-arylhydroxylamines in aqueous buffers, the reaction can proceed through a nitrenium ion intermediate, especially in neutral to moderately basic conditions (pH 7.0-10.0). science.gov However, at higher pH levels (pH 10-13), the rate becomes dependent on the hydroxide (B78521) ion concentration, indicating a shift in mechanism towards a base-catalyzed ester hydrolysis, which yields the corresponding hydroxylamine. science.gov

Rearrangement Reactions and Associated Mechanisms

This compound and its precursors are involved in significant rearrangement reactions, most notably the aza-Hock rearrangement, which serves as a powerful tool for C-C amination in the synthesis of anilines. smolecule.comresearchgate.net

The aza-Hock rearrangement provides a chemoselective method for converting benzylic alcohols into primary or secondary anilines using hydroxylamine derivatives. researchgate.netspringernature.com This transformation is significant because it offers an alternative to traditional aniline (B41778) synthesis methods, which can suffer from selectivity issues. thieme.denih.gov The reaction is typically performed in fluorinated alcohols like hexafluoroisopropanol (HFIP), which facilitate the key steps of the mechanism. springernature.comuni-heidelberg.de Mechanistic experiments, including radical trapping and clock experiments, have failed to detect radical intermediates, supporting a Hock-like rearrangement pathway over a radical mechanism. springernature.com

Table 2: Optimization of Reaction Conditions for Aza-Hock Rearrangement

Entry Solvent Temperature (°C) Yield (%)
1 Dichloromethane (B109758) (DCM) Room Temp. <5
2 Tetrahydrofuran (THF) Room Temp. <5
3 Trifluoroethanol (TFE) Room Temp. 59
4 Hexafluoroisopropanol (HFIP) Room Temp. 81
5 HFIP 0 75

This table is adapted from data on the optimization of the C-C amination of 1-phenylethan-1-ol with N-methyl-O-tosylhydroxylamine. researchgate.net

A four-step mechanism has been proposed for the aza-Hock rearrangement in C-C amination. springernature.comuni-heidelberg.de

Benzyl (B1604629) Cation Formation : The reaction is initiated by the solvolysis of a benzyl alcohol precursor in a strongly ionizing solvent like HFIP. This step generates a stabilized benzyl cation. springernature.comuni-heidelberg.de

Formation of a Reactive Hydroxylamine Intermediate : The benzyl cation is trapped by a nucleophilic aminating reagent, such as an arylsulfonyl hydroxylamine, to form a reactive O-benzylhydroxylamine intermediate. springernature.comuni-heidelberg.de This intermediate is analogous to the cumene (B47948) hydroperoxide in the classic Hock rearrangement. thieme.de

Aryl Migration : The key rearrangement step involves the migration of an aryl group from the carbon to the electron-deficient nitrogen atom, facilitated by the cleavage of the weak N-O bond. This migration results in the formation of an iminium tosylate salt. springernature.comuni-heidelberg.de

Hydrolysis : The final step is the irreversible hydrolysis of the iminium salt during aqueous workup. springernature.comuni-heidelberg.de This cleavage yields the desired aniline product. springernature.com The hydrolysis occurs during the workup rather than in situ, which explains the selective cleavage of only one C-C bond in substrates containing multiple benzylic alcohol groups. thieme.de

Reductive Rearrangement using Diisobutylaluminum Hydride (DIBALH)

The reaction of N-monosubstituted hydroxylamines, including this compound, with diisobutylaluminum hydride (DIBALH) leads to a reductive rearrangement, providing a pathway to secondary amines. clockss.org

A systematic investigation into the reductive rearrangement of hydroxylamines with DIBALH has demonstrated the specific migration of aryl groups, leading to the formation of corresponding aniline derivatives as the sole products. clockss.org In the case of this compound, the reaction with DIBALH results in the specific migration of the phenyl group, affording N-ethylaniline in good yield. clockss.org This preferential migratory aptitude of an aryl group over an alkyl chain is a key feature of this reaction. The reaction is typically carried out using an excess of DIBALH in a solvent like dichloromethane at room temperature. clockss.org

Below is a table summarizing the reductive rearrangement of various linear hydroxylamines using DIBALH.

EntryHydroxylamine SubstrateProductYield (%)
1This compoundN-ethylaniline75
2N-(1-phenylpropyl)hydroxylamineN-propylaniline78
3N-diphenylmethylhydroxylamineBenzylaniline82

Table adapted from Cho, H., et al. (2010). The reaction was conducted with 1 equivalent of hydroxylamine and 6 equivalents of DIBALH in CH2Cl2 at room temperature for 2-3 hours. clockss.org

The mechanism of the DIBALH-mediated reductive rearrangement is proposed to proceed through a regiospecific rearrangement involving a partial phenonium cation intermediate. clockss.org This type of intermediate, where a phenyl group bridges a developing positive charge on an adjacent carbon, would explain the observed preferential migration of the aryl group. The formation of such a stabilized cationic intermediate facilitates the rearrangement process. This mechanistic proposal is supported by the consistent observation of aryl migration in various substrates undergoing this transformation. clockss.org

Reaction Mechanisms in Organic Synthesis Applications

The mechanistic understanding of reactions involving this compound is fundamental to its application in organic synthesis. The aza-Hock rearrangement, for instance, provides a novel and selective method for C-C amination to produce anilines, which are important building blocks in pharmaceuticals and materials science. thieme.deresearchgate.net The ability to predict and control the outcome of these reactions based on their mechanistic pathways is crucial for the design of efficient and selective synthetic routes.

Decarboxylative Condensation with α-Ketoacids in Amide Bond Formation

A notable advancement in amide synthesis is the decarboxylative condensation of N-alkyl hydroxylamines, such as this compound, with α-ketoacids. nih.gov This method provides a direct route to amide bond formation under mild conditions, circumventing the need for traditional activating reagents and catalysts. The reaction proceeds cleanly, yielding only water and carbon dioxide as byproducts, making it a highly efficient and atom-economical process. nih.govresearchgate.net

Chemoselective Ligation Protocols and Efficiency Studies

The decarboxylative condensation, often referred to as the α-ketoacid-hydroxylamine (KAHA) ligation, is a powerful and chemoselective strategy for forming amide bonds. nih.govethz.ch This ligation is particularly valuable as it can proceed in the presence of various reactive functional groups without the need for protecting groups. nih.govresearchgate.net The reaction is typically carried out by simply mixing the N-alkylhydroxylamine and the α-ketoacid in a polar solvent with gentle heating. nih.gov

The efficiency of the ligation can be influenced by several factors, including the steric environment of the reacting centers. For instance, more sterically hindered junctions may require higher temperatures to achieve a satisfactory yield. nih.gov The use of the oxalate (B1200264) salt of the hydroxylamine, such as N-hydroxy-(S)-1-phenylethylamine oxalate, has been shown to be more stable and efficient in the ligation reaction compared to the free hydroxylamine. nih.govorgsyn.org

Table 1: Compatibility of Functional Groups with KAHA Ligation Conditions nih.gov

Functional GroupCompatibility
Carboxylic AcidsCompatible
AzidesCompatible
AminesCompatible
AlcoholsCompatible
HeterocyclesCompatible

The reaction between phenylpyruvic acid and N-hydroxy-(S)-1-phenylethylamine oxalate in N,N-dimethylformamide at 40°C demonstrates a typical protocol, affording the corresponding amide in high yield (95-100%). nih.gov

Mechanism of N-Terminal Peptide Hydroxylamine Formation

The formation of N-terminal peptide hydroxylamines is a crucial prerequisite for their use in KAHA ligation for peptide synthesis. researchgate.net One established method involves the use of a specific N-sulfonyloxaziridine reagent. This reagent facilitates the conversion of N-terminal peptide amines to the corresponding hydroxylamines without causing overoxidation or compromising the stereochemistry of the peptide. researchgate.net The mechanism of this transformation is believed to proceed through a covalent precomplexation of the reagent with the peptide substrate via the formation of an imine bond. This is followed by an intramolecular oxygen-atom transfer to the amine, yielding the desired N-terminal hydroxylamine. researchgate.net The development of an enantiopure version of this reagent has provided further evidence supporting this proposed mechanism. researchgate.net

Intramolecular Oxygen-Atom Transfer to the Amine

The concept of intramolecular oxygen-atom transfer is a key mechanistic feature in the formation of hydroxylamines from primary amines. As highlighted in the context of N-terminal peptide modification, the process is initiated by the formation of an imine intermediate between the amine and a suitable reagent, such as an N-sulfonyloxaziridine. researchgate.net This brings the oxygen atom of the reagent into close proximity to the nitrogen atom of the original amine. Subsequently, an intramolecular transfer of the oxygen atom occurs, leading to the formation of the hydroxylamine. researchgate.net This targeted delivery of the oxygen atom ensures high selectivity and prevents overoxidation to nitroso or nitro compounds. The efficiency of this transfer is influenced by the specific structure of the reagent and the reaction conditions. researchgate.netacs.org

Reactivity Towards Nucleophiles: Cycloaddition Reactions

This compound and its derivatives, particularly the corresponding nitrones, exhibit significant reactivity towards nucleophiles in cycloaddition reactions. researchgate.net These reactions are valuable for the synthesis of various heterocyclic compounds. For instance, nitrones derived from this compound can undergo [3+2] dipolar cycloaddition reactions with alkenes to form isoxazolidines. duke.edu The regiochemistry and stereochemistry of these cycloadditions are influenced by frontier molecular orbital (FMO) interactions between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile). duke.edu

Chiral auxiliaries, such as the (S)-α-methyl-p-nitrobenzyl group, have been employed to control the diastereoselectivity of these cycloaddition reactions. researchgate.net Furthermore, the reaction of nitrones with fluoroalkylated acetylides can lead to either hydroxylamines or, through subsequent intramolecular cyclization, fluoroalkylated dihydroisoxazoles, depending on the substituents on the nitrone. researchgate.net

Chiral Derivatization Protocols for Enantiopurity Determination

Determining the enantiomeric purity of chiral hydroxylamines is crucial for their application in asymmetric synthesis. A simple and effective method involves a three-component chiral derivatization protocol followed by ¹H NMR spectroscopic analysis. nih.gov In this approach, the chiral hydroxylamine is treated with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL). This reaction forms a mixture of diastereomeric nitrono-boronate esters. nih.gov The ratio of these diastereomers, which directly reflects the enantiomeric purity of the parent hydroxylamine, can be accurately determined by integrating the distinct signals in the ¹H NMR spectrum. nih.gov This method provides a practical and reliable means of assessing enantiopurity. nih.govresearchgate.net

Table 2: Components for Chiral Derivatization of Hydroxylamines nih.gov

ComponentRole
Chiral HydroxylamineAnalyte
2-Formylphenylboronic AcidDerivatizing Agent
Enantiopure BINOLChiral Resolving Agent

Mechanistic Aspects of Palladium(II) Complex Formation

The interaction of this compound derivatives with palladium(II) has been investigated, revealing insights into complex formation and ligand reactivity. In one study, an imine oxime, (1E,2E)-nitrophenyl-[(1-phenylethyl)imino]-ethanal oxime (nppeieoH), was synthesized and reacted with a palladium(II) salt. mdpi.com Spectroscopic and X-ray diffraction analysis showed that the resulting complex, [Pd(nppeieo)(ninap)], contained the original imine oxime ligand along with a hydrolysis product, nitroisonitrosoacetophenone (ninap). mdpi.comresearchgate.net

This observation indicates that the hydrolysis of the imine oxime can occur in the aqueous solution during the complexation reaction. mdpi.comresearchgate.net Density functional theory (DFT) calculations have been employed to investigate the mechanism of this hydrolysis reaction. mdpi.comresearchgate.net The palladium(II) ion in the complex adopts a distorted square-planar geometry, coordinated by the bidentate nppeieo and ninap ligands. mdpi.comresearchgate.net The formation of such complexes highlights the potential for the starting hydroxylamine derivative to undergo chemical transformations under the reaction conditions required for metal complexation.

Computational Chemistry and Theoretical Studies of N 1 Phenylethyl Hydroxylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(1-phenylethyl)hydroxylamine, DFT calculations offer a detailed understanding of its geometry, reaction energetics, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. The accuracy of this optimization is highly dependent on the chosen level of theory and the basis set.

For organic molecules containing nitrogen and oxygen, such as hydroxylamine (B1172632) derivatives, a common and reliable approach involves using a hybrid functional like B3LYP. The selection of the basis set is also critical; Pople-style basis sets like 6-31G or 6-311G are frequently employed. To improve accuracy, these are often augmented with polarization functions (e.g., d,p) and diffuse functions (++), which are important for describing non-covalent interactions and accurately representing electron density far from the nucleus. nih.gov For instance, a study on a related hydroxylamine derivative utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable geometric parameters. nih.gov While specific optimized parameters for this compound are not widely published, a typical computational approach would involve comparing results from several basis sets to ensure convergence and accuracy. nih.gov

Table 1: Example Basis Sets for Geometry Optimization of Organic Molecules

Basis Set Description Typical Application
6-31G(d) A split-valence basis set with added polarization functions on heavy atoms. Routine geometry optimizations, providing a good balance of accuracy and computational cost.
6-311G(d,p) A triple-split valence basis set with polarization functions on both heavy atoms and hydrogens. Higher accuracy optimizations and frequency calculations.
def2-TZVP A triple-zeta valence basis set with polarization. Part of the Ahlrichs family of basis sets. Often used for reliable energy calculations and geometry optimizations, especially with transition metals.

| aug-cc-pVDZ | An augmented correlation-consistent double-zeta basis set. | High-accuracy calculations, particularly for systems where anions or weak interactions are important. |

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating the associated activation energies (Ea). The activation energy represents the minimum energy required to initiate a chemical reaction. By mapping the potential energy surface, computational chemists can predict the most favorable reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the hydroxylamine moiety, specifically the lone pair electrons on the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the phenyl ring's π-antibonding system. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps predict how the molecule will interact with other reagents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. Higher energy suggests stronger nucleophilicity.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. Lower energy suggests stronger electrophilicity.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact electrostatically. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen and nitrogen atoms of the hydroxylamine group due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of reactivity.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the distribution of electrons as determined by the quantum chemical calculation. chemrxiv.org These charges provide a simplified picture of the electron distribution and can be used to understand a molecule's polarity and reactive sites. researchgate.net

In this compound, a Mulliken charge analysis performed using DFT would be expected to show significant negative charges on the highly electronegative oxygen and nitrogen atoms. The carbon atom attached to the hydroxylamine group and the hydrogen atoms would likely carry partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with solvents and other polar molecules.

Computational Modeling of Reaction Intermediates and Transition States

Beyond studying the stable ground state, computational chemistry is crucial for identifying and characterizing transient species like reaction intermediates and transition states. mdpi.com These species are often short-lived and difficult to observe experimentally, making computational modeling an essential tool for understanding the step-by-step mechanism of a reaction.

Using DFT, researchers can model the entire reaction coordinate for a proposed pathway. This involves:

Optimizing the geometries of all reactants, intermediates, transition states, and products.

Confirming the nature of these structures through frequency calculations (a stable minimum has all real frequencies, while a transition state has exactly one imaginary frequency).

Calculating the energies of each species to construct a reaction energy profile.

For reactions involving this compound, this approach could be used to study, for example, its oxidation mechanism or its role as a nucleophile. Computational studies on similar catalytic systems have shown that a catalyst can stabilize intermediates and lower the energy of transition states, thereby facilitating the reaction. mdpi.com By modeling these transient structures, a complete and quantitative picture of the reaction mechanism can be developed, providing insights that are fundamental to controlling and optimizing chemical reactions. nih.gov

Investigation of Hydrogen Bonding and Intermolecular Interactions

This compound possesses both hydrogen bond donor (the hydrogen atoms of the hydroxyl and amine groups) and acceptor (the electronegative oxygen and nitrogen atoms) sites. This structure allows for the formation of various intra- and intermolecular hydrogen bonds, such as N-H···O, O-H···N, N-H···N, and O-H···O, which significantly influence its physical and chemical properties.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing these non-covalent interactions. DFT calculations can model the geometry of dimers or larger clusters of this compound, allowing for the precise calculation of interaction energies and the geometric parameters of hydrogen bonds.

Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of these interactions. By analyzing the electron density at the bond critical points (BCPs) between the interacting atoms, QTAIM provides a quantitative measure of bond strength and character, distinguishing between weak van der Waals forces and stronger hydrogen bonds. Symmetry-Adapted Perturbation Theory (SAPT) analysis is another method that can be employed to decompose the intermolecular interaction energies into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces, revealing that dispersion forces are often decisive factors in such interactions.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) through Theoretical Calculations

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation.

Infrared (IR) Spectroscopy: The theoretical vibrational spectrum of this compound can be calculated using DFT methods, often with the B3LYP functional. These calculations yield harmonic vibrational frequencies corresponding to the fundamental modes of the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. The analysis helps in assigning specific vibrational modes, such as O-H, N-H, and C-H stretching, to the bands observed in an experimental IR spectrum.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)3550 - 3650
N-H StretchAmine (-NH)3300 - 3500
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Ethyl Group2850 - 3000
C=C StretchPhenyl Ring1450 - 1600
C-O StretchHydroxyl (-OH)1050 - 1200
C-N StretchAmine (-NH)1000 - 1250

Table 1: Representative Theoretical IR Vibrational Frequencies for this compound. These are typical ranges obtained from DFT calculations and may vary based on the specific computational method and basis set used.

**UV-Vis Spectroscopy

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(1-phenylethyl)hydroxylamine, offering insights into the carbon-hydrogen framework and the purity of the sample.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) adjacent to the phenyl group and the nitrogen atom would likely resonate as a quartet, due to coupling with the neighboring methyl protons. The methyl group (CH₃) protons would, in turn, appear as a doublet. The protons on the hydroxylamine (B1172632) moiety (NH and OH) are expected to show broad signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons can help confirm the substitution pattern of the phenyl ring. Purity assessment is achieved by comparing the integrals of the signals in the ¹H NMR spectrum and by checking for the absence of signals corresponding to impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃Doublet~20-25
CH (methine)Quartet~60-65
Aromatic CHMultiplet (7.2-7.4)~125-129
Aromatic C (quaternary)-~140-145
NH/OHBroad-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of protons that are coupled to each other. A key correlation would be seen between the methine (CH) proton and the methyl (CH₃) protons, confirming the presence of the 1-phenylethyl group. The absence of further correlations to the methine proton helps to confirm its position in the structure. This technique is crucial for unambiguously assigning the proton signals and verifying the molecular structure.

Since this compound is a chiral compound, existing as a pair of enantiomers, NMR spectroscopy can be used to determine its enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a chiral solvating agent is added to a solution of the racemic hydroxylamine, it forms transient diastereomeric complexes that are in fast exchange. These complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. Chiral phosphoric acids have been shown to be effective for this purpose with similar compounds.

Alternatively, the hydroxylamine can be reacted with a chiral derivatizing agent to form a stable pair of diastereomers. These diastereomers are distinct chemical compounds and will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (% ee) of the original sample can be accurately calculated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and a medium intensity band in the 3100-3300 cm⁻¹ range for the N-H stretch. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl moiety would be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretch, hydrogen-bonded3200-3600 (broad)
N-H (Amine)Stretch3100-3300 (medium)
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-3000
C=C (Aromatic)Stretch1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.18 g/mol ).

The fragmentation pattern is highly informative for structural confirmation. A common fragmentation pathway for phenylethylamine derivatives is the cleavage of the bond between the alpha and beta carbons (α-cleavage). In this compound, this would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the formation of a stable benzylic cation or related fragments. The base peak in the spectrum of the similar compound 1-phenylethylamine (B125046) is often at m/z 120, corresponding to the loss of a methyl radical followed by rearrangement, or at m/z 105. For this compound, a significant fragment would be expected at m/z 106, corresponding to the [C₇H₈N]⁺ ion, resulting from the loss of the hydroxyl group (•OH). Another likely fragmentation is the loss of the hydroxylamine group to give a fragment at m/z 104.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₈H₁₁NO. The calculated monoisotopic mass is 137.08406 Da. uni.lu HRMS would detect the protonated molecule [M+H]⁺ at m/z 138.09134. uni.lu The high accuracy of this measurement allows for the confident confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS-ESI Data for this compound

Adduct Molecular Formula Calculated m/z
[M+H]⁺C₈H₁₂NO⁺138.09134
[M+Na]⁺C₈H₁₁NNaO⁺160.07328
[M-H]⁻C₈H₁₀NO⁻136.07678

Source: PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and purity assessment of volatile compounds. For this compound and related substances, GC-MS analysis provides critical information on molecular weight and fragmentation patterns, which aids in structural confirmation.

While direct GC-MS analysis of hydroxylamines can be challenging due to their polarity and thermal lability, the technique is frequently applied to their derivatives or related compounds. For instance, analysis of the closely related N-phenylhydroxylamine provides insight into the expected behavior, where the mass spectrum would confirm the molecular ion peak and show characteristic fragments resulting from the cleavage of the N-O bond and fragmentation of the phenylethyl group. nih.gov Often, derivatization is employed to increase volatility and thermal stability, ensuring more reliable and reproducible chromatographic separation and mass spectral data. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The chromophores present in this compound, primarily the phenyl group, give rise to characteristic absorption bands in the UV region.

The electronic spectrum is dominated by transitions involving the π-electrons of the aromatic ring. These are typically π → π* transitions, which are energetically favored and result in strong absorption bands. guidechem.com Based on data from the analogous compound N-phenylhydroxylamine, which lacks the methyl group on the benzylic carbon, characteristic absorption maxima can be expected in an alcohol solvent. For N-phenylhydroxylamine, these peaks are observed at approximately 236 nm and 279 nm. nih.gov The absorption profile of this compound is anticipated to be very similar, as the primary chromophore remains the substituted benzene (B151609) ring. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also allow for n → σ* transitions, though these are often observed at shorter wavelengths or are masked by the more intense π → π* absorptions.

Expected UV-Vis Absorption Data Based on Analog
Analogous Compoundλmax (nm)SolventAssociated Transition
N-Phenylhydroxylamine~236, ~279Alcoholπ → π*

Chromatographic Techniques for Purification and Purity Determination

Chromatographic methods are indispensable for the purification of this compound after synthesis and for the precise determination of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC methods are typically used to separate the target compound from starting materials, byproducts, and other impurities.

Furthermore, due to the chiral center at the benzylic carbon, this compound exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is crucial for applications where stereochemistry is important. The separation is achieved using a chiral stationary phase (CSP), often polysaccharide-based, which interacts differently with each enantiomer. For the oxalate (B1200264) salt of (S)-N-(1-phenylethyl)hydroxylamine, enantiomeric purity can be confirmed using a polysaccharide-based column with a mobile phase consisting of a hexane (B92381) and isopropanol (B130326) mixture.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and often superior resolution for chiral compounds. The determination of enantiomeric excess for hydroxylamine derivatives and related chiral amines is frequently performed using SFC with chiral stationary phases. This technique is well-suited for the high-throughput analysis required during process development and quality control for enantiomerically pure this compound.

Common Chiral Chromatography Conditions
TechniqueStationary Phase TypeTypical Mobile PhaseApplication
Chiral HPLCPolysaccharide-based (e.g., Chiralpak)Hexane/IsopropanolEnantiomeric Excess (ee) Determination
Chiral SFCVarious Chiral Stationary PhasesCO2 with alcohol modifier (e.g., Methanol, Ethanol)Enantiomeric Purity Analysis

Flash Chromatography for Purification

Following its synthesis, crude this compound requires purification to remove unreacted reagents and side products. Flash chromatography, a rapid form of column chromatography, is the standard method for this purpose. The purification typically involves using silica (B1680970) gel as the stationary phase and a solvent system composed of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). By applying pressure to force the solvent through the column, this technique allows for efficient and fast separation, yielding the purified hydroxylamine compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) analysis of single crystals is the most definitive method for elucidating the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org The chiral (R)- or (S)-enantiomers of N-(1-phenylethyl)hydroxylamine are utilized for this purpose in several asymmetric transformations. researchgate.net Chiral amines, hydrazines, and hydroxylamines, including 1-phenylethylamine (B125046) and its derivatives, are valued as chiral auxiliaries. researchgate.net

The effectiveness of these auxiliaries often stems from their ability to form imine or N-acyl derivatives that undergo reactions like nucleophilic additions and cycloadditions with high stereoselectivity. researchgate.net For instance, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, a related chiral hydroxylamine (B1172632), can be prepared and resolved to provide both enantiomers on a multi-gram scale. nih.gov N-acyl derivatives of this auxiliary undergo highly diastereoselective alkylation (≥94% diastereomeric excess), yielding chiral 2-substituted products. nih.gov Subsequent reductive cleavage allows for the recovery of the auxiliary and the formation of chiral aldehydes and ketones with excellent enantiopurity (≥94% enantiomeric excess). nih.gov The ability to recover and recycle the auxiliary is a key advantage of this methodology. nih.gov

The following table summarizes representative stereoselective transformations using chiral hydroxylamine auxiliaries.

TransformationChiral AuxiliaryReagents/ConditionsStereoselectivityProduct TypeCitation
AlkylationN-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine1. Acylation, 2. Alkylation≥94% de2-Substituted Derivatives nih.gov
Aldehyde SynthesisN-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamineLiAlH₄ (Reductive Cleavage)≥94% eeChiral Aldehydes nih.gov
Ketone SynthesisN-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamineMeLi≥94% eeChiral Methyl Ketones nih.gov
Hydroamination(R)-N-(1-phenylethyl)hydroxylamineCuH-catalyzedHigh stereoselectivityChiral Secondary Amines researchgate.net

Formation of N-Acyliminium Ion Intermediates and their Cyclization Reactions

N-acyliminium ions are highly reactive electrophilic species valuable for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov Intramolecular cyclization reactions involving these intermediates provide access to a wide variety of structurally diverse heterocyclic scaffolds. nih.govresearchgate.net

This compound derivatives are precursors to N-acyliminium ions. For example, chiral pyrroloisothiochroman and pyrrolo[d]thiepine have been synthesized from N-alkylated maleimides, which can be derived from N-(1-phenylethyl)amine. researchgate.netresearchgate.net The synthetic route involves a regioselective reduction followed by a π-cationic cyclization of an N-acyliminium ion intermediate. researchgate.netresearchgate.net These reactive intermediates can also lead to the formation of conjugate enamides through dehydration. researchgate.netresearchgate.net The cyclization of N-acyliminium ions is a key step in the synthesis of various alkaloid-related N-heterocyclic ring systems. arkat-usa.org The enhanced electrophilicity of N-acyliminium ions compared to standard iminium ions broadens the scope of nucleophiles that can be used for bond formation. arkat-usa.org

Synthesis of Anilines via Aza-Hock Rearrangement

A novel, metal-free method for carbon-carbon amination to produce anilines utilizes an aza-Hock rearrangement. springernature.com This reaction converts benzyl (B1604629) alcohols and their surrogates into primary or secondary anilines in good to excellent yields using hydroxylamine derivatives. springernature.comresearchgate.net The reaction is believed to proceed through several steps: the generation of a benzyl cation from the alcohol, which then reacts with a hydroxylamine to form a reactive O-benzylhydroxylamine intermediate. springernature.comuni-heidelberg.de This intermediate undergoes the key aza-Hock rearrangement, leading to an iminium salt that is subsequently hydrolyzed to yield the final aniline (B41778) product. springernature.comuni-heidelberg.de

This methodology is notable for its mild conditions and broad substrate scope, including the functionalization of pharmaceutically relevant molecules. researchgate.netthieme.de this compound itself can undergo this rearrangement under acidic conditions to produce anilines. smolecule.com

The table below illustrates the scope of the aza-Hock rearrangement for synthesizing various anilines from benzyl alcohols.

Benzyl Alcohol SubstrateAminating ReagentSolventProductYieldCitation
1-Phenylethan-1-olO-Tosyl-N-methylhydroxylamine (TsONHMe)HFIPN-methylanilineGood springernature.comresearchgate.net
1-(4-Methoxyphenyl)cyclohexan-1-olTsONHMeHFIP4-Methoxy-N-methylaniline- springernature.com
DiphenylmethanolO-Pivaloyl-N-Boc-hydroxylamineTFEAniline (from cleavage)Good researchgate.net
Various substituted benzyl alcoholsArylsulfonyl hydroxylaminesHFIP or TFESubstituted AnilinesGood to Excellent researchgate.net

HFIP = Hexafluoroisopropanol; TFE = Trifluoroethanol

Preparation of Amides through Decarboxylative Condensation

A modern approach to amide bond formation involves the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines. nih.gov This method, known as the α-ketoacid-hydroxylamine (KAHA) ligation, provides a chemoselective route to amides under mild conditions, avoiding the need for traditional activating reagents that can lead to racemization and complex purification steps. nih.govethz.ch

The reaction between N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) and phenylpyruvic acid in N,N-dimethylformamide at 40 °C serves as a prime example of this protocol. nih.gov The process yields N-[(1S)-1 phenylethyl]-benzeneacetamide in high yield (85-86% after purification). nih.gov This ligation is a powerful tool for chemical protein synthesis and has been the subject of mechanistic studies to further improve its efficiency. ethz.ch

Hydroxylamineα-KetoacidSolventProductYieldCitation
N-hydroxy-(S)-1-phenylethylamine oxalatePhenylpyruvic acidDMFN-[(1S)-1 phenylethyl]-benzeneacetamide85-86% nih.gov

Reactions with Maleimides for the Synthesis of Heterocyclic Compounds

This compound and its derivatives react with maleimides to generate a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Nitrones, which can be generated from the oxidation of secondary hydroxylamines or the condensation of aldehydes with N-substituted hydroxylamines, are versatile 1,3-dipoles. researchgate.net They undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes to form isoxazolidine (B1194047) rings. mdpi.com

When this compound is used, the resulting chiral nitrone can undergo intramolecular cycloadditions with a tethered alkene. rsc.org For example, aldehydes containing an alkene moiety react with (S)-(−)-phenylethyl)hydroxylamine to form homochiral nitrone intermediates in situ. rsc.org Subsequent heating triggers an intramolecular 1,3-dipolar cycloaddition, creating multiple new stereocenters with a good degree of asymmetric induction from the chiral pendant, leading to optically active isoxazolidino-fused heterocycles. rsc.org The stereochemical outcome of the cycloaddition can be controlled by the chiral auxiliary, with the transition state favoring an arrangement that minimizes steric interactions. rsc.org

N-(1-phenylethyl)maleimide, synthesized from the corresponding amine, is a reactive Michael acceptor. researchgate.netresearchgate.net The electron-deficient double bond of the maleimide (B117702) ring is susceptible to attack by various nucleophiles. This reactivity has been exploited for the synthesis of complex chiral heterocycles.

Research has shown that (1S)-N-(1-phenylethyl)maleimide reacts efficiently with nucleophiles in a sequence that leads to chiral pyrroloisothiochroman and pyrrolo[d]thiepine. researchgate.netresearchgate.net The process involves sulfurization, regioselective reduction, and a final π-cationic cyclization of an N-acyliminium ion intermediate. researchgate.net The reactivity of N-substituted maleimides towards nucleophiles like thiols is a cornerstone of bioconjugation chemistry, where the maleimide group forms stable covalent bonds with cysteine residues in proteins.

NucleophileProduct TypeKey IntermediateCitation
Sulfur NucleophilesChiral PyrroloisothiochromanN-Acyliminium Ion researchgate.netresearchgate.net
Sulfur NucleophilesChiral Pyrrolo[d]thiepineN-Acyliminium Ion researchgate.netresearchgate.net
Thiols (e.g., Cysteine)Thiosuccinimide AdductMichael Adduct

Derivatization in Analytical Chemistry for Enhanced Detection

This compound serves as a critical derivatization reagent in analytical chemistry, employed to modify analytes to improve their detection and separation. Chemical derivatization is a technique used to convert a compound into a product (a derivative) of similar chemical structure, but with properties that are more suitable for a given analytical method. This is particularly valuable for compounds that are difficult to analyze in their native state due to factors like low volatility, thermal instability, or the lack of a responsive functional group for a specific detector.

The utility of this compound in this context stems from its reactive hydroxylamine group and, crucially, its chiral nature. The hydroxylamine moiety readily reacts with specific functional groups, while the chiral center at the 1-phenylethyl position allows for the separation of enantiomers.

A primary application involves the derivatization of carbonyl compounds. The hydroxylamine functional group reacts with aldehydes and ketones to form stable, crystalline derivatives known as oximes. smolecule.com This reaction is often used to facilitate the analysis of carbonyl-containing analytes by chromatographic techniques, as the resulting oximes may exhibit enhanced thermal stability or detectability compared to the parent compound. smolecule.com

Furthermore, the enantiomerically pure forms of this compound, such as (R)-N-(1-phenylethyl)hydroxylamine or (S)-N-(1-phenylethyl)hydroxylamine, are used as chiral derivatization reagents. smolecule.comregistech.com When a racemic or enantiomerically enriched analyte reacts with a single enantiomer of the derivatizing agent, a pair of diastereomers is formed. Unlike enantiomers, which have identical physical properties, diastereomers have distinct properties and can therefore be separated and quantified using standard achiral chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). registech.com

Detailed Research Findings:

A notable application of this methodology is the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines for amide synthesis, which serves as a powerful derivatization strategy. nih.gov In one study, N-hydroxy-(S)-1-phenylethylamine oxalate was reacted with phenylpyruvic acid. nih.gov This reaction proceeds cleanly under mild conditions without the need for catalysts or activating reagents, simply by mixing the components in a polar solvent with gentle heating. nih.gov

The resulting diastereomeric amide product, N-[(1S)-1-phenylethyl]-benzeneacetamide, allowed for the determination of the enantiomeric purity of the starting material. nih.gov The analysis was successfully performed using Supercritical Fluid Chromatography (SFC) and HPLC on a chiral stationary phase, which confirmed the product had an enantiomeric excess (ee) of greater than 99%. nih.gov This highlights the effectiveness of this compound as a derivatizing agent for highly accurate enantioselective analysis. nih.gov

Table 1: Applications of this compound in Analytical Derivatization

Analyte ClassDerivatization ReactionAnalytical Technique(s)Purpose / OutcomeSource(s)
Carbonyl Compounds (Aldehydes, Ketones)Oxime FormationGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Formation of stable derivatives for enhanced chromatographic analysis and detection. smolecule.com
α-Ketoacids (e.g., Phenylpyruvic acid)Decarboxylative Condensation / Amide FormationHigh-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)Creation of diastereomers for the quantitative determination of enantiomeric purity (>99% ee). nih.gov
Chiral AnalytesDiastereomer FormationGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Separation and quantification of enantiomers on achiral stationary phases. registech.com

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral hydroxylamines, including N-(1-phenylethyl)hydroxylamine, remains a pivotal area of research. A significant challenge lies in the selective reduction of the corresponding oxime without over-reduction to the amine. incatt.nl Future research will likely focus on the design and application of novel catalytic systems that can achieve high yields and enantioselectivities.

Recent breakthroughs in the iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes have provided a powerful tool for accessing chiral hydroxylamines. incatt.nl Further exploration in this domain could involve the development of new classes of catalysts, potentially based on more abundant and less expensive metals. For instance, nickel-catalyzed asymmetric hydrogenation of oximes has emerged as a promising alternative, demonstrating the potential for achieving high yields and enantiomeric excesses (ee) for a range of chiral hydroxylamines. orgsyn.org The adaptation and optimization of such nickel-based systems for the synthesis of this compound could offer a more cost-effective and sustainable manufacturing process.

Future work will also likely involve the exploration of biocatalysis. Enzymes, with their inherent chirality and high selectivity, could provide an environmentally friendly route to enantiopure this compound. The discovery and engineering of novel enzymes capable of asymmetrically reducing the corresponding oxime or performing selective amination reactions will be a key research direction.

A summary of potential catalytic systems for future research is presented in the table below.

Catalyst TypePotential AdvantagesResearch Focus
Iridium-based Catalysts High efficiency and enantioselectivity demonstrated for other chiral hydroxylamines.Ligand design to improve catalyst turnover and reduce catalyst loading.
Nickel-based Catalysts Earth-abundant and cost-effective metal.Development of chiral ligands to achieve high enantioselectivity for this compound.
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally benign.Screening for and engineering of enzymes for the asymmetric reduction of acetophenone (B1666503) oxime.

Exploration of New Mechanistic Pathways in Complex Transformations

A deeper understanding of the mechanistic pathways involved in reactions of this compound and its derivatives is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

One area of interest is the exploration of N-N bond-forming reactions. For example, the desulfurdioxidative N-N coupling of N-arylhydroxylamines with N-sulfinylanilines has been shown to proceed through an O-sulfenylated arylhydroxylamine intermediate, which undergoes a retro-[2π+2σ] cycloaddition. researchgate.netnih.gov Investigating analogous reactions with this compound could open up new avenues for the synthesis of complex hydrazine derivatives. Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in mapping the potential energy surfaces of these reactions and identifying key intermediates and transition states. researchgate.netnih.gov

Another promising area is the study of rearrangements involving hydroxylamine (B1172632) derivatives. The aza-Hock rearrangement, for instance, has been proposed in the hydroxylamine-mediated C-C amination of secondary benzyl (B1604629) alcohols to form anilines. nih.gov Investigating the potential for similar rearrangements with this compound could lead to novel synthetic strategies for the construction of complex nitrogen-containing molecules.

Advanced Computational Studies for Predictive Modeling

Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. Advanced computational methods can provide valuable insights into the structural, electronic, and reactive properties of these molecules, thereby guiding experimental design and accelerating the discovery of new applications.

Future research will likely focus on the use of computational methods to predict the properties and reactivity of this compound derivatives. For example, it has been shown that computational methods can predict the influence of resonance and inductive effects on the O-H bond dissociation enthalpies (BDEs) of N-monosubstituted hydroxylamines. acs.org Applying these methods to a library of virtual this compound derivatives could help in the design of new radical scavengers or antioxidants with tailored activities.

Furthermore, molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound derivatives with biological targets. This information is invaluable for the rational design of new therapeutic agents. For instance, docking studies could be used to design derivatives that specifically target the active site of enzymes like ribonucleotide reductase. acs.org

The table below outlines key areas for future computational studies.

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT) Calculation of reaction mechanisms, bond dissociation energies, and spectroscopic properties.Rationalization of reaction outcomes and prediction of reactivity.
Molecular Docking Prediction of binding modes and affinities of derivatives with biological targets.Design of new enzyme inhibitors and other bioactive molecules.
Molecular Dynamics (MD) Simulations Study of the conformational dynamics and interactions of derivatives in biological environments.Understanding of the molecular basis of biological activity.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for the biological activity of a series of derivatives.Prioritization of synthetic targets and optimization of lead compounds.

Design of Derivatives for Targeted Biological Applications

The this compound scaffold presents a versatile platform for the design and synthesis of new molecules with a wide range of biological activities. Future research will focus on the targeted design of derivatives with specific pharmacological applications.

One promising avenue is the development of novel antibacterial agents. N-substituted hydroxylamines have been shown to act as radical scavengers that can inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. acs.orgnih.gov By systematically modifying the structure of this compound, it may be possible to develop potent and selective inhibitors of bacterial RNR with improved pharmacokinetic properties. This could involve the synthesis of libraries of derivatives with varying substituents on the phenyl ring and the hydroxylamine nitrogen. nih.gov

Another area of interest is the development of mitochondrial uncouplers. Derivatives of the mitochondrial uncoupler BAM15 containing hydroxylamine and hydrazine moieties have shown potent activity. nih.gov The synthesis and evaluation of this compound-based analogs of BAM15 could lead to the discovery of new agents for the treatment of metabolic diseases. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent uncoupling activity. nih.gov

The N,N,O-trisubstituted hydroxylamine moiety is also being explored as a bioisosteric replacement for ether and branched alkyl units in medicinal chemistry, with the potential to reduce lipophilicity without significantly increasing molecular weight. nih.gov Applying this "hydroxalog" concept to this compound could lead to the development of new drug candidates with improved physicochemical properties.

Sustainable and Green Chemistry Approaches to Synthesis

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Future research on this compound will increasingly focus on the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of electrochemistry for the synthesis of hydroxylamines. The ketone-mediated electroreduction of nitrate to hydroxylamine offers a sustainable alternative to traditional synthetic methods that often rely on stoichiometric reducing agents. acs.org Adapting this electrochemical approach for the synthesis of this compound from readily available starting materials could significantly improve the environmental footprint of its production.

The exploration of one-pot and tandem reactions will also be a key area of research. A three-step, single-solvent telescoped process for the large-scale manufacture of (S)-N-(1-phenylethyl)hydroxylamine p-toluenesulfonic acid salt has already been reported, demonstrating the potential for process intensification. acs.org Future work could focus on developing catalytic one-pot reactions that combine several synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage.

Furthermore, the principles of green chemistry can be applied to the synthesis of derivatives of this compound. For example, the use of water as a solvent, microwave-assisted synthesis, and metal-free catalytic systems are all areas that could be explored to develop more sustainable synthetic routes to valuable derivatives. nih.gov

Integration with High-Throughput Screening for Material and Biological Discovery

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new catalysts, materials, and biologically active molecules. nih.govwisdomlib.org The integration of this compound and its derivatives with HTS platforms will be a key driver of future research and discovery.

In the area of catalysis, HTS can be used to rapidly screen libraries of chiral ligands for the enantioselective synthesis of this compound. nih.gov The development of novel screening protocols, such as those based on fluorescence or circular dichroism, can enable the rapid determination of both yield and enantiomeric excess, thereby accelerating the discovery of optimal catalytic systems. nih.govmpg.de

For biological discovery, combinatorial libraries of this compound derivatives can be synthesized and screened against a wide range of biological targets to identify new drug leads. nih.gov The one-bead-one-compound (OBOC) method is a powerful combinatorial approach for generating large libraries of compounds for HTS. nih.gov By incorporating this compound as a key building block in such libraries, it will be possible to explore a vast chemical space and identify novel compounds with therapeutic potential.

The table below summarizes the potential applications of HTS in the context of this compound research.

HTS ApplicationResearch GoalExpected Outcome
Catalyst Screening Discovery of new catalysts for the enantioselective synthesis of this compound.Identification of highly active and selective catalysts, leading to more efficient synthetic routes.
Biological Screening Identification of new biologically active derivatives of this compound.Discovery of novel drug leads for a variety of diseases.
Material Discovery Exploration of the use of this compound derivatives in the development of new materials.Identification of derivatives with interesting properties for applications in materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1-phenylethyl)hydroxylamine, and how can purity be optimized?

  • Methodology : this compound can be synthesized via condensation reactions between hydroxylamine and phenylethyl ketones or aldehydes under controlled pH (4.5–7.4) to avoid undesired side products like nitroso derivatives. Purification typically involves column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures). Purity validation requires HPLC or GC-MS to confirm the absence of byproducts such as o-aminophenol or nitrosoanisole analogs, which are common in hydroxylamine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its degradation products?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • HPLC with UV/Vis detection (retention time ~8–28 min) to monitor stability and detect metabolites like phenylethylamine derivatives.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis. Acidic conditions (pH 4.5) during analysis may reveal spontaneous degradation products, necessitating pH-controlled protocols .

Q. What are the critical storage conditions to prevent decomposition of this compound?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize oxidation. Avoid exposure to light, moisture, and reducing agents (e.g., hydrides), which can trigger hazardous reactions or hydrogen gas evolution. Stability assays under varying pH and temperature (e.g., 25°C vs. 4°C) should be conducted to establish shelf-life .

Advanced Research Questions

Q. How do CYP enzymes modulate the metabolic pathways of this compound, and what experimental models are suitable for studying this?

  • Methodology : Use hepatic microsomes from β-naphthoflavone (β-NF)- or phenobarbital (PB)-induced rats to enrich CYP1A/2B enzymes. Incubate the compound with NADPH and monitor metabolites via HPLC. For example, CYP1A2 predominantly reduces this compound to phenylethylamine, while CYP2E1 may oxidize it to nitroso derivatives. Compare metabolite profiles across species (rat vs. rabbit) to identify interspecies metabolic disparities .

Q. How can artifactual N-containing compounds be minimized when using this compound in iron-oxyhydroxide-associated organic matter (OM) extraction?

  • Methodology : Replace hydroxylamine with non-reactive chelators (e.g., oxalate) to avoid side reactions with carbonyl-containing OM. If hydroxylamine is required, conduct parallel control experiments at pH 7.4 without microsomes to distinguish enzymatic vs. non-enzymatic artifact formation. Validate results using FT-ICR MS to identify molecular formulas of N/S-containing artifacts .

Q. What structural features of this compound influence its efficacy as a nitroxide mediator in controlled radical polymerization?

  • Methodology : Evaluate the compound’s alkoxyamine bond dissociation energy (BDE) via DFT calculations or kinetic studies. Compare polymerization rates and polydispersity indices (PDI) in styrene or acrylate systems. Steric hindrance from the phenylethyl group may slow initiation, requiring higher temperatures (80–120°C) for efficient radical generation. Use MALDI-TOF MS to confirm end-group fidelity in polymer chains .

Methodological Considerations

  • Contradictions in Data : shows species-specific metabolism (e.g., negligible M1 metabolite formation in rats vs. rabbits), highlighting the need for cross-species validation in toxicology studies.
  • Safety Protocols : Neutralize waste with dilute acetic acid to prevent exothermic salt formation. Follow GHS guidelines (e.g., S22/S24) for dust and skin contact mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-phenylethyl)hydroxylamine
Reactant of Route 2
N-(1-phenylethyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.